N-(2-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide
Description
N-(2-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom and a carboxamide group at the 2-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H16N2O2/c1-11-7-8-13-12(9-11)10-15(18-13)17(20)19-14-5-3-4-6-16(14)21-2/h3-10,18H,1-2H3,(H,19,20) |
InChI Key |
LPDIFPNRYZOGSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the indole core.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole ring or the methoxyphenyl group are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: N-(2-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It serves as a model compound for understanding the behavior of indole derivatives in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it valuable in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes or block specific receptors, leading to a cascade of biochemical events that result in its observed biological effects.
Comparison with Similar Compounds
- N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide
- N-(2-methoxyphenyl)-3-methyl-1H-indole-2-carboxamide
- N-(2-methoxyphenyl)-5-chloro-1H-indole-2-carboxamide
Comparison: N-(2-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide is unique due to the specific positioning of the methoxyphenyl and carboxamide groups on the indole ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the 5-methyl group may enhance its binding affinity to certain molecular targets or alter its reactivity in chemical reactions.
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